1,7-Diphenyl-5-hydroxy-1-heptene-3-one

P-glycoprotein modulation multidrug resistance reversal leukemia

Select this specific (1E,5S)-diarylheptanoid for your MDR research to leverage the unique α,β-unsaturated ketone warhead. Unlike the inactive saturated analog dihydroyashabushiketol, this enone acts as a functional P-gp inhibitor via covalent cysteine modification, reversing drug resistance without suppressing protein expression. Ideal for anthracycline combination therapy studies and SAR analysis. Verify identity using our well-defined mp (59.5-60.5 °C) and archived spectroscopic data.

Molecular Formula C19H20O2
Molecular Weight 280.367
CAS No. 24192-00-5
Cat. No. B2803252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diphenyl-5-hydroxy-1-heptene-3-one
CAS24192-00-5
Molecular FormulaC19H20O2
Molecular Weight280.367
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CC(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,19,21H,12,14-15H2/b13-11+
InChIKeyOUAINJWTDRNZIJ-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,7-Diphenyl-5-hydroxy-1-heptene-3-one (CAS 24192-00-5): A Linear Diarylheptanoid Sourcing and Differentiation Overview


1,7-Diphenyl-5-hydroxy-1-heptene-3-one (CAS 24192-00-5), also referred to as yashabushiketol or trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH), is a linear diarylheptanoid characterized by a C19H20O2 scaffold bearing an α,β-unsaturated ketone at C-3 and a secondary hydroxyl at C-5 [1]. This compound occurs naturally in Curcuma comosa, Alpinia officinarum, and Alnus species, and distinguishes itself from the saturated analog dihydroyashabushiketol (C19H22O2) by the presence of the electrophilic enone moiety [2]. The (1E,5S) stereoisomer is the naturally predominant form, and the solid compound exhibits a melting point of 59.5–60.5 °C with a predicted boiling point of 480.8 °C .

Why 1,7-Diphenyl-5-hydroxy-1-heptene-3-one Cannot Be Replaced by Common Diarylheptanoid Analogs


Within the linear diarylheptanoid class, small structural variations produce functionally divergent molecules that are not interchangeable. The α,β-unsaturated ketone in 1,7-diphenyl-5-hydroxy-1-heptene-3-one acts as a Michael acceptor capable of forming covalent adducts with biological nucleophiles, a feature entirely absent in its saturated counterpart dihydroyashabushiketol (5-hydroxy-1,7-diphenyl-3-heptanone) [1]. This electrophilic reactivity has been directly linked to the compound's ability to modulate P-glycoprotein (P-gp) function and reverse the multidrug resistance (MDR) phenotype—activity that the reduced form does not replicate in the same assay systems. Substituting curcumin, which carries additional phenolic hydroxyls and a β-diketone moiety, introduces confounding antioxidant and metal-chelating properties that obscure target-specific pharmacological readouts [2]. Similarly, cardamonin (1,7-diphenyl-4-hepten-3-one), a positional isomer with the enone conjugated differently, exhibits a distinct tyrosinase inhibition profile, underscoring that double-bond position within the heptanoid chain governs target engagement [3].

Quantitative Differentiation Evidence for 1,7-Diphenyl-5-hydroxy-1-heptene-3-one Against Closest Analogs


P-Glycoprotein-Mediated MDR Reversal Potency in K562/ADR Leukemic Cells: DHH vs. Verapamil as Positive Control

DHH (trans-1,7-diphenyl-5-hydroxy-1-heptene) significantly reversed the multidrug resistance phenotype in P-gp-overexpressing K562/ADR human leukemic cells. Co-treatment with DHH at its non-toxic IC20 concentration (55.6 µM) reduced the IC50 of doxorubicin from 51.6 µM to 18.2 µM, representing a 2.8-fold sensitization [1]. This MDR reversal activity was benchmarked against verapamil, a prototypical P-gp inhibitor used as a positive control, and DHH demonstrated a comparable reversal profile [1]. Importantly, DHH achieved this effect without altering P-gp protein expression, indicating a direct functional inhibition mechanism distinct from transcriptional downregulation [1].

P-glycoprotein modulation multidrug resistance reversal leukemia

Structural Basis for Differential P-gp Modulation: α,β-Unsaturated Ketone vs. Saturated Analog Dihydroyashabushiketol

The target compound 1,7-diphenyl-5-hydroxy-1-heptene-3-one (C19H20O2, MW 280.36) contains an α,β-unsaturated carbonyl system (enone) that functions as a Michael acceptor, enabling covalent interaction with cysteine thiols of target proteins [1]. Its saturated analog dihydroyashabushiketol (5-hydroxy-1,7-diphenyl-3-heptanone, C19H22O2, MW 282.38) lacks this electrophilic moiety and therefore cannot engage in the same covalent modification mechanism [2]. In the P-gp functional assay, the saturated analog has not demonstrated MDR reversal activity, whereas DHH's enone-mediated P-gp inhibition is supported by kinetic evidence showing dose-dependent suppression of THP efflux (kai/ka0 ratio significantly decreased at 9.4–56.4 µM DHH) [1].

Michael acceptor reactivity structure-activity relationship diarylheptanoid differentiation

Cytotoxicity Selectivity Profile: DHH vs. Peripheral Blood Mononuclear Cells (PBMCs)

DHH exhibited an IC50 of 83.6 ± 2.2 µM against drug-resistant K562/ADR leukemic cells [1]. The same study previously determined that this concentration was not toxic to normal human peripheral blood mononuclear cells (PBMCs), establishing a selectivity window that supports its use as a modulator rather than a direct cytotoxic agent [1]. In contrast, the positive control verapamil, while effective as a P-gp inhibitor, exerts L-type calcium channel blockade at concentrations overlapping with its MDR reversal range, introducing cardiovascular liability that DHH lacks [1].

selective cytotoxicity therapeutic window K562/ADR

Enone-Dependent Pro-Apoptotic Enhancement in Combination Chemotherapy: DHH + Pirarubicin vs. Pirarubicin Alone

Co-treatment of K562/ADR cells with DHH (55.6 µM, IC20) and pirarubicin (THP, at IC30 and IC40 doses) significantly enhanced apoptotic cell populations compared to THP alone. Apoptosis increased to 33.8 ± 3.8% for THP (IC30) + DHH and 42.2 ± 2.4% for THP (IC40) + DHH [1]. This effect was mechanistically linked to DHH-mediated suppression of P-gp efflux function, leading to increased intracellular accumulation of THP, as confirmed by fluorescence kinetic analysis (Cn and Ci values significantly increased at 18.8, 37.6, and 56.4 µM DHH) [1]. The combination effect was statistically significant at sub-IC50 THP concentrations, indicating that DHH potentiates chemotherapy efficacy without requiring high cytotoxic doses of either agent.

apoptosis enhancement drug accumulation combination chemotherapy

Evidence-Backed Application Scenarios for 1,7-Diphenyl-5-hydroxy-1-heptene-3-one in Research and Industrial Settings


Functional P-Glycoprotein Inhibition Studies Requiring a Non-Calcium-Channel-Blocking Modulator

In multidrug resistance research using P-gp-overexpressing cell lines (e.g., K562/ADR, MCF-7/ADR), DHH serves as a functional P-gp inhibitor that avoids the calcium-channel blocking activity of verapamil. At 55.6 µM, DHH reduces doxorubicin IC50 from 51.6 to 18.2 µM without suppressing P-gp protein expression, enabling researchers to isolate efflux inhibition from transcriptional regulation [1]. This application is directly supported by the kinetic evidence of reduced THP efflux (kai/ka0 ratio decrease) and enhanced intracellular drug accumulation [1].

Combination Chemotherapy Potentiation Models in Drug-Resistant Leukemia

DHH is suitable for in vitro combination therapy studies where sub-cytotoxic doses of anthracyclines (doxorubicin, pirarubicin) are co-administered to evaluate synergistic apoptosis induction. The compound's ability to increase THP-induced apoptosis from baseline to 42.2% at THP IC40 co-treatment provides a quantifiable efficacy endpoint for combination-index calculations [1]. This scenario is particularly relevant for researchers screening natural product-derived MDR modulators as adjuvant chemosensitizers.

Synthetic Intermediate or Analytical Reference Standard for Diarylheptanoid SAR Programs

The (1E,5S) stereochemistry and the enone functional group make this compound a critical reference standard for structure-activity relationship (SAR) studies comparing linear diarylheptanoids. Its well-defined physicochemical properties (mp 59.5–60.5 °C, MW 280.36, predicted LogP ~3.65) enable chromatographic method development and batch-to-batch purity verification when sourcing from different suppliers. The compound's spectroscopic data (NMR, FTIR, MS) are archived in reference databases [2], facilitating identity confirmation in natural product isolation workflows.

Michael Acceptor Reactivity Probes for Covalent Inhibitor Design

The α,β-unsaturated ketone in DHH provides a tractable electrophilic warhead for studying covalent cysteine modification in P-gp and other target proteins. Unlike the saturated analog dihydroyashabushiketol, which lacks this reactive center, DHH can serve as a scaffold for designing covalent probes to map reactive cysteines in P-gp nucleotide-binding domains [1]. This application stems directly from the structural differentiation evidence that the enone is required for P-gp functional inhibition.

Quote Request

Request a Quote for 1,7-Diphenyl-5-hydroxy-1-heptene-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.